![molecular formula C36H40ClN B14510582 Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride CAS No. 62862-53-7](/img/structure/B14510582.png)
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is a complex organic compound with a molecular formula of C36H40ClN. This compound is notable for its unique structure, which includes multiple aromatic rings and a quaternary ammonium group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride typically involves multiple steps, including Friedel-Crafts alkylation and electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
化学反応の分析
Types of Reactions
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, H2SO4) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride exerts its effects involves interactions with various molecular targets. The quaternary ammonium group plays a crucial role in its reactivity, allowing it to interact with negatively charged species. The aromatic rings also contribute to its stability and reactivity through resonance effects.
類似化合物との比較
Similar Compounds
Benzyl chloride: Similar in structure but lacks the quaternary ammonium group.
Styrene: Contains the ethenyl group but does not have the complex aromatic structure.
1,2-bis(ethenyl)benzene: Shares the ethenyl groups but differs in overall structure.
Uniqueness
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is unique due to its combination of aromatic rings and a quaternary ammonium group, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
62862-53-7 |
|---|---|
分子式 |
C36H40ClN |
分子量 |
522.2 g/mol |
IUPAC名 |
benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride |
InChI |
InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
InChIキー |
DQHNIGUHPSUSRL-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
関連するCAS |
62862-53-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

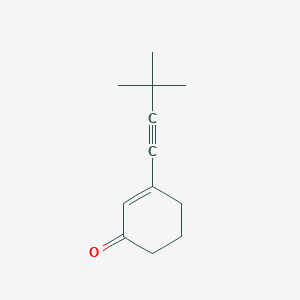
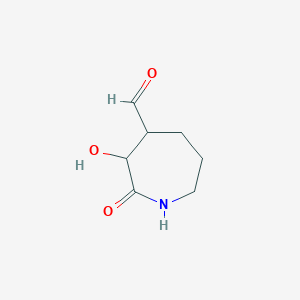


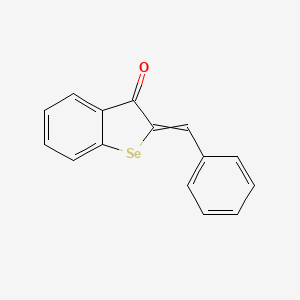
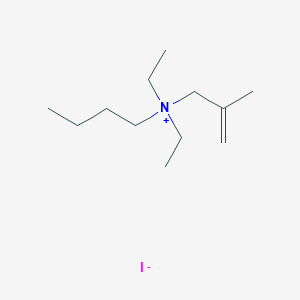

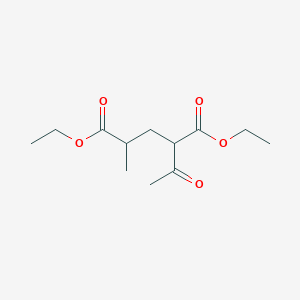

![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
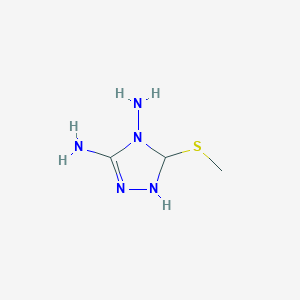
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
